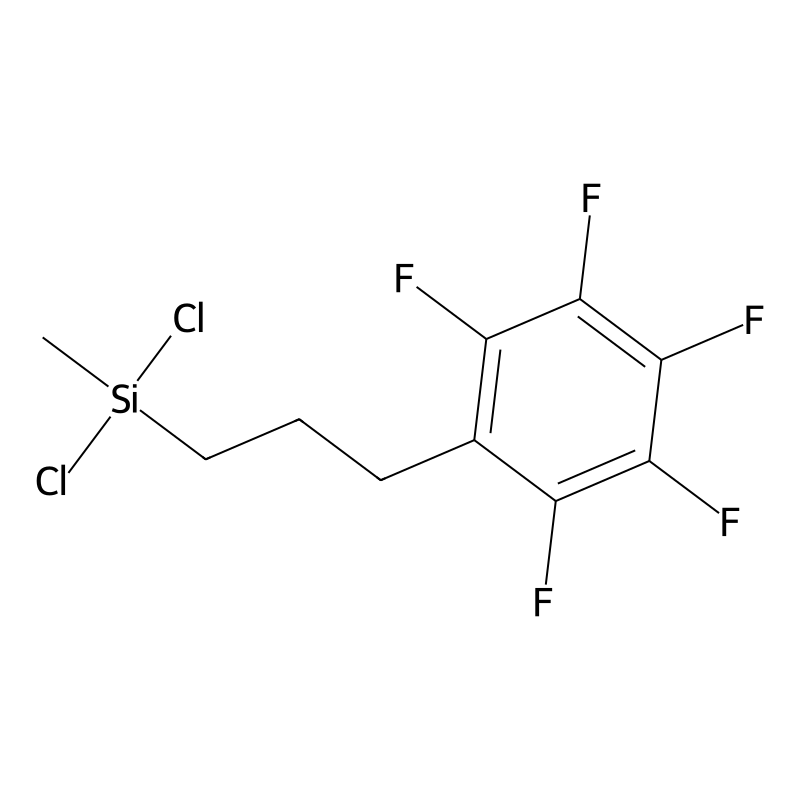

PENTAFLUOROPHENYLPROPYLMETHYLDICHLOROSILANE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Pentafluorophenylpropylmethyldichlorosilane is a silicon-containing compound characterized by its complex molecular structure. It consists of a silicon atom bonded to two chlorine atoms, a propyl chain, and a methyl group, while the phenyl ring is substituted with five fluorine atoms, forming the pentafluorophenyl group. This unique structure combines features of aromatic chemistry, aliphatic chains, and organosilicon chemistry, potentially leading to distinctive chemical and physical properties that make it suitable for various applications in research and industry.

There is no current information available regarding the specific mechanism of action of PFPMDS in any biological or chemical systems.

- Corrosive: Organochlorosilanes can react with moisture to release hydrochloric acid, which is corrosive to skin, eyes, and respiratory system [].

- Toxic: Limited data suggests some organochlorosilanes may have toxic effects.

- Flammable: Depending on the organic groups present, some organochlorosilanes can be flammable [].

Pentafluorophenylpropylmethyldichlorosilane can participate in hydrolysis reactions, typically yielding silanol compounds and hydrochloric acid. For instance, the reaction with water can be represented as follows:

This reaction indicates the formation of hydroxylated silane derivatives, which may have different reactivities and applications.

The synthesis of pentafluorophenylpropylmethyldichlorosilane typically involves the reaction of chlorinated silanes with pentafluorophenyl-substituted alkyl groups. Specific methods may vary but generally include:

- Starting Materials: Utilizing dichlorosilanes as precursors.

- Reagents: Employing pentafluorophenyl-alkyl halides.

- Reaction Conditions: Conducting reactions under inert atmosphere conditions to prevent moisture interference.

The detailed procedures are often proprietary or specific to research laboratories focusing on organosilicon compounds .

Pentafluorophenylpropylmethyldichlorosilane has several applications primarily in materials science and organic synthesis:

- Surface Modification: Used to modify surfaces for enhanced hydrophobicity and chemical resistance.

- Precursor for Silica-Based Materials: Serves as a precursor in the synthesis of silica-based materials with tailored properties.

- Research Chemical: Utilized in various chemical research applications due to its unique reactivity profile.

These applications leverage the compound's unique structural features to achieve desired material properties .

Several compounds share structural similarities with pentafluorophenylpropylmethyldichlorosilane. Below is a comparison highlighting their uniqueness:

Uniqueness of Pentafluorophenylpropylmethyldichlorosilane

Pentafluorophenylpropylmethyldichlorosilane stands out due to its combination of a methyl group and a propyl chain attached to a silicon atom, along with the highly electronegative fluorine substituents. This configuration may impart unique reactivity and stability characteristics not found in other similar compounds, making it a valuable candidate for specialized applications in both research and industrial settings .